1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one
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Overview
Description
1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one can be compared with other similar compounds, such as:
9H-Pyrido[3,4-b]indole: This compound has a similar structure but lacks the dimethyl groups, which can affect its biological activity and chemical reactivity.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one is a heterocyclic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12N2O
- Molar Mass : 212.25 g/mol
- CAS Number : 21511-44-4
- Melting Point : 225 °C
- Boiling Point : 414.5 °C (predicted) .
Research indicates that compounds related to the pyridoindole family exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with key biological macromolecules, influencing pathways involved in cancer cell proliferation and survival.
- Protein Interactions : Molecular docking simulations have shown potential binding affinities with proteins involved in disease pathways, indicating a need for further investigation into its specific targets and mechanisms .
Biological Activities
This compound has been associated with several biological activities:
- Antitumor Effects : Similar compounds in the pyridoindole class have demonstrated cytotoxicity towards various cancer cell lines. For instance, studies on related structures indicate potential for targeting cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation .
- Antimicrobial Properties : Some derivatives have shown activity against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial potentials .
Comparative Analysis
The unique structural features of this compound set it apart from other compounds within the pyridoindole family. The following table summarizes key comparative aspects:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Dimethyl substitutions | Anticancer potential | Unique fused ring system |
2-Amino-9H-pyrido[2,3-b]indole | Contains amino group | Anticancer activity | Different substitution pattern |
2-Methylpyrido[3,4-b]indole | Methylation at different position | Antimicrobial properties | Lacks carbonyl functionality |
1-Methyl-2H-pyrido[3,4-b]indole | Single methyl substitution | Neuroprotective effects | Simpler structure than target compound |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that derivatives of pyridoindoles exhibit significant cytotoxicity against breast and prostate cancer cell lines. The mechanism involved inhibition of CDK activity and induction of apoptosis .
- Antiviral Potential : Related compounds have shown efficacy against viral infections by interfering with viral replication processes. This suggests a possible avenue for exploring the antiviral properties of this compound .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1,9-dimethyl-2H-pyrido[3,4-b]indol-3-one |
InChI |
InChI=1S/C13H12N2O/c1-8-13-10(7-12(16)14-8)9-5-3-4-6-11(9)15(13)2/h3-7H,1-2H3,(H,14,16) |
InChI Key |
ZOBGNHAXKKJWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1)C3=CC=CC=C3N2C |
Origin of Product |
United States |
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